molecular formula C16H25N3O3S B5410057 methyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate

methyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate

Cat. No. B5410057
M. Wt: 339.5 g/mol
InChI Key: ULRMUPQZTAXYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate is a compound that has gained significant interest in scientific research. This compound is a member of the thiophene family and has been found to have potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of methyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate is not fully understood. However, it has been found to inhibit the activity of certain enzymes and to have an effect on the expression of certain genes. In cancer cells, it has been found to induce apoptosis or programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells and has anti-inflammatory effects. In vivo studies have shown that it has a low toxicity profile and is well-tolerated.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate in lab experiments is its low toxicity profile. It has also been found to be stable under various conditions. However, one of the limitations is that it is not water-soluble, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of methyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate. One direction is to further study its potential as an anti-inflammatory agent and as a drug for the treatment of cancer. Another direction is to study its potential as a pesticide and as a building block in the synthesis of new materials. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.

Synthesis Methods

Methyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate can be synthesized using various methods. One of the most commonly used methods is the reaction of 5-ethyl-2-mercaptobenzoic acid with ethyl chloroformate and N-(4-ethyl-1-piperazinyl) acetamide in the presence of a base. The reaction yields this compound as a white solid with a high yield.

Scientific Research Applications

Methyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate has been extensively studied for its potential applications in various fields. In medicine, this compound has been found to have potential as an anti-inflammatory agent and as a drug for the treatment of cancer. In agriculture, it has been studied for its potential as a pesticide. In material science, it has been studied for its potential as a building block in the synthesis of new materials.

properties

IUPAC Name

methyl 5-ethyl-2-[[2-(4-ethylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-4-12-10-13(16(21)22-3)15(23-12)17-14(20)11-19-8-6-18(5-2)7-9-19/h10H,4-9,11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRMUPQZTAXYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CN2CCN(CC2)CC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.